Imicyafos

Description

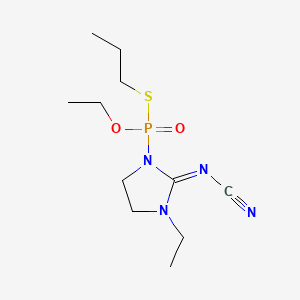

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-[ethoxy(propylsulfanyl)phosphoryl]-3-ethylimidazolidin-2-ylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N4O2PS/c1-4-9-19-18(16,17-6-3)15-8-7-14(5-2)11(15)13-10-12/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCUNNLZTNMXFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=O)(N1CCN(C1=NC#N)CC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N4O2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057971, DTXSID10869903 | |

| Record name | Imicyafos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Ethyl S-propyl [2-(cyanoimino)-3-ethylimidazolidin-1-yl]phosphonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140163-89-9 | |

| Record name | Imicyafos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140163899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imicyafos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-[ethoxy(propylsulfanyl)phosphoryl]-3-ethylimidazolidin-2-ylidene]cyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMICYAFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2MO60716 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Imicyafos: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imicyafos is a synthetic organophosphate nematicide effective against a range of plant-parasitic nematodes, including root-knot, root-lesion, and cyst nematodes.[1] As a potent acetylcholinesterase (AChE) inhibitor, it disrupts the nervous system of target organisms, leading to paralysis and death.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound, tailored for a scientific audience engaged in research and development.

Chemical Identity and Structure

This compound, with the IUPAC name (RS)-{O-ethyl S-propyl (E)-[2-(cyanoimino)-3-ethylimidazolidin-1-yl]phosphonothioate}, is a phosphonothioate compound.[1] Its chemical structure is characterized by a central phosphorus atom bonded to an ethoxy group, a propylthio group, an oxygen atom, and a substituted imidazolidine ring containing a cyanoimino moiety. The presence of a chiral phosphorus center results in the existence of (R) and (S) enantiomers, with the commercial product typically being a racemic mixture.[1]

| Identifier | Value |

| IUPAC Name | (RS)-{O-ethyl S-propyl (E)-[2-(cyanoimino)-3-ethylimidazolidin-1-yl]phosphonothioate}[1] |

| CAS Number | 140163-89-9[1] |

| Chemical Formula | C₁₁H₂₁N₄O₂PS[1] |

| Canonical SMILES | CCCSP(=O)(N1CCN(C1=NC#N)CC)OCC[1] |

| Molecular Weight | 304.35 g/mol [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development. It is a clear, colorless liquid with low volatility.[1]

| Property | Value | Source |

| Physical State | Clear, colorless liquid | [1] |

| Melting Point | -53.3 to -50.5 °C | Hayashi Pure Chemical Ind.,Ltd. |

| Boiling Point | 391.7 °C (Predicted) | [1] |

| Water Solubility | 77.63 g/L (at 20 °C, pH 4.5) | ChemicalBook |

| logP (Octanol-Water Partition Coefficient) | 1.64 (at 25 °C) | [1] |

| Vapor Pressure | 1.9 x 10⁻⁴ mPa (at 25 °C) | ChemicalBook |

| Density | 1.20 g/cm³ (at 20 °C) | Hayashi Pure Chemical Ind.,Ltd. |

Mechanism of Action and Signaling Pathway

This compound exerts its nematicidal effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of nematodes.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at the synaptic cleft, terminating the nerve signal.

By inhibiting AChE, this compound leads to an accumulation of ACh in the synapse. This causes continuous stimulation of acetylcholine receptors on the postsynaptic membrane, resulting in hyperexcitation, paralysis, and ultimately, the death of the nematode.

Caption: Mechanism of action of this compound at the cholinergic synapse.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. A plausible route, based on a patented method, is outlined below. This process involves the preparation of key intermediates followed by a final condensation step.

References

The Core Mechanism of Action of Imicyafos on Nematodes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imicyafos, an organophosphate nematicide, primarily exerts its effect on nematodes through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nematode nervous system. This disruption of nerve impulse transmission leads to paralysis and subsequent death. Emerging evidence and parallels with structurally similar compounds like fosthiazate suggest a potential secondary mechanism involving the disruption of mitochondrial respiration, specifically through the inhibition of Complex II (succinate dehydrogenase) of the electron transport chain. This dual-pronged attack ultimately leads to a catastrophic energy deficit within the nematode's cells, culminating in mortality. This technical guide provides a comprehensive overview of the known and inferred mechanisms of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the key biological pathways.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2][3] The inhibition of AChE by this compound, an organophosphate compound, leads to the accumulation of ACh, resulting in the continuous stimulation of nerve impulses, paralysis, and eventual death of the nematode.[4]

Signaling Pathway: Acetylcholinesterase Inhibition

Figure 1: Acetylcholinesterase inhibition by this compound in the nematode synapse.

Secondary Mechanism of Action: Mitochondrial Dysfunction

While direct quantitative data for this compound is limited, its mode of action is reported to be similar to fosthiazate, another organophosphate nematicide.[5][6][7] Organophosphates are known to induce mitochondrial dysfunction, which can serve as a secondary, yet significant, mode of action.[8] This involves the inhibition of the mitochondrial electron transport chain, particularly Complex II (succinate dehydrogenase), leading to a reduction in ATP synthesis and the generation of reactive oxygen species (ROS).

Signaling Pathway: Mitochondrial Complex II Inhibition and ATP Depletion

Figure 2: Inferred mechanism of mitochondrial dysfunction caused by this compound.

Quantitative Data on this compound Efficacy

| Nematode Species | Parameter | Value | Exposure Time | Reference |

| Meloidogyne incognita | LC50 | 0.0178 ppm | Not Specified | [5] |

| Meloidogyne hapla | Mortality Rate | 90.6% | 60 days | [9] |

| Meloidogyne incognita | Mortality Rate | 91.5% | 60 days | [9] |

| Pratylenchus penetrans | Population Reduction | Significant | 89-91 days | [10][11][12][13][14][15] |

| Helicotylenchus microlobus | LC50 | 5.2 ppm | 72 hours | [16] |

| Mesocriconema nebraskense | LC50 | 5.2 ppm | 72 hours | [16] |

Detailed Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from established methods for determining AChE activity and inhibition.[17][18][19]

Objective: To quantify the inhibition of nematode AChE by this compound.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), the absorbance of which is measured at 412 nm.

Materials:

-

Nematode homogenate (e.g., Pratylenchus penetrans or Meloidogyne incognita)

-

0.1 M Sodium Phosphate Buffer (pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

-

This compound solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Nematode Homogenate Preparation:

-

Collect a sufficient number of nematodes.

-

Wash the nematodes several times with M9 buffer or sterile water.

-

Homogenize the nematodes in ice-cold 0.1 M sodium phosphate buffer (pH 8.0) using a glass homogenizer or sonicator.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the AChE enzyme and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

140 µL Phosphate Buffer

-

10 µL of nematode homogenate (enzyme solution)

-

10 µL of DTNB solution

-

10 µL of this compound solution (or solvent for control)

-

-

-

Pre-incubation:

-

Mix gently and incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Add 10 µL of ATCI solution to each well to start the reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each this compound concentration compared to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Figure 3: Experimental workflow for the AChE inhibition assay.

Mitochondrial Complex II (Succinate Dehydrogenase) Activity Assay

This protocol is based on standard methods for measuring mitochondrial respiratory chain complex activity.[5][6][20][21][22][23][24]

Objective: To measure the activity of mitochondrial Complex II in the presence of this compound.

Principle: The activity of Complex II is determined by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate. The decrease in absorbance of DCPIP at 600 nm is proportional to the enzyme activity.

Materials:

-

Isolated nematode mitochondria

-

Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl2, pH 7.2)

-

Succinate solution (substrate)

-

DCPIP solution

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

-

This compound solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Mitochondria Isolation:

-

Homogenize a large population of nematodes in an ice-cold mitochondrial isolation buffer.

-

Perform differential centrifugation to isolate the mitochondrial fraction.

-

Resuspend the mitochondrial pellet in a suitable buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Rotenone and Antimycin A (to inhibit other complexes)

-

DCPIP solution

-

This compound solution (or solvent for control)

-

Isolated mitochondria

-

-

-

Pre-incubation:

-

Incubate the plate for 5 minutes at 25°C.

-

-

Initiate Reaction:

-

Add succinate solution to each well to start the reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm at 30-second intervals for 15 minutes.

-

-

Data Analysis:

-

Calculate the rate of DCPIP reduction (change in absorbance per minute).

-

Determine the percentage of inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [sitem.herts.ac.uk]

- 4. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. fao.org [fao.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Plant-parasitic Nematode Acetylcholinesterase Inhibition by Carbamate and Organophosphate Nematicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plant-parasitic Nematode Acetylcholinesterase Inhibition by Carbamate and Organophosphate Nematicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the nematicide this compound on soil nematode community structure and damage to radish caused by Pratylenchus penetrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of the nematicide this compound on soil nematode community structure and damage to radish caused by Pratylenchus penetrans | Journal of Nematology [journals.flvc.org]

- 16. journals.flvc.org [journals.flvc.org]

- 17. scribd.com [scribd.com]

- 18. benchchem.com [benchchem.com]

- 19. scielo.br [scielo.br]

- 20. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isolation and Functional Analysis of Mitochondria From the Nematode Caenorhabditis elegans | Springer Nature Experiments [experiments.springernature.com]

- 24. agilent.com [agilent.com]

An In-depth Technical Guide to the Synthesis of Imicyafos and its Potential Impurities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imicyafos, a potent organophosphate nematicide, plays a critical role in crop protection. This technical guide provides a comprehensive overview of its synthesis pathway, offering detailed experimental protocols for its preparation. A crucial aspect of this guide is the in-depth analysis of potential process-related impurities. Understanding the formation of these impurities is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the structures and formation mechanisms of potential impurities and discusses analytical methodologies for their detection and quantification. All quantitative data is presented in structured tables for clarity, and key pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, with the chemical name (E)-{O-ethyl S-propyl [(2E)-2-(cyanoimino)-3-ethylimidazolidin-1-yl]phosphonothioate}, is a broad-spectrum nematicide effective against a variety of plant-parasitic nematodes.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of nematodes.[1] The manufacturing of this compound involves a multi-step chemical synthesis.[1] The purity of the final product is a critical quality attribute, as impurities can potentially impact its toxicological profile and efficacy. This guide details a common and improved synthesis route for this compound and provides a thorough examination of the potential impurities that may arise during its production.

Synthesis Pathway of this compound

The synthesis of this compound can be logically divided into three main stages, as outlined in patent literature[2]:

-

Synthesis of the key intermediate: O-ethyl-S-n-propylphosphoryl chloride (I).

-

Synthesis of the heterocyclic core: 1-ethyl-2-(N-cyanoimino)imidazole (II).

-

Coupling of the two intermediates to form this compound (III).

This synthetic approach offers a safer and more efficient alternative to previous methods that utilized hazardous reagents like phosphorus pentasulfide and dimethyl sulfate, which are known to cause significant environmental pollution.[2]

Stage 1: Synthesis of O-ethyl-S-n-propylphosphoryl chloride (I)

This stage involves a two-step process starting from dipropyl disulfide and phosphorus trichloride.[2]

-

Step 1a: Synthesis of S-n-propylphosphoryl dichloride. Dipropyl disulfide reacts with phosphorus trichloride in the presence of sulfuryl chloride to yield S-n-propylphosphoryl dichloride.[2]

-

Step 1b: Synthesis of O-ethyl-S-n-propylphosphoryl chloride. The S-n-propylphosphoryl dichloride is then reacted with ethanol to produce the desired intermediate, O-ethyl-S-n-propylphosphoryl chloride.[2]

Stage 2: Synthesis of 1-ethyl-2-(N-cyanoimino)imidazole (II)

The synthesis of the imidazolidine ring system is a critical part of the overall process. This intermediate provides the core heterocyclic structure of this compound. The synthesis involves the reaction of N-cyanoiminocarbonate with N-ethylethylenediamine.

Stage 3: Final Coupling Reaction to form this compound (III)

The final step is the condensation of the two key intermediates, O-ethyl-S-n-propylphosphoryl chloride (I) and 1-ethyl-2-(N-cyanoimino)imidazole (II).[2] This reaction is typically carried out in the presence of a base, such as potassium carbonate, which is a safer alternative to sodium hydride.[2]

Experimental Protocols

The following protocols are based on the improved synthetic process described in patent CN103214519A.[2]

Synthesis of S-n-propylphosphoryl dichloride

-

To a 500 ml four-necked reaction flask, add 57.7 g (0.38 mol) of dipropyl disulfide, 150 ml of toluene, and 103 g (0.75 mol) of phosphorus trichloride.

-

Cool the mixture to -2 to -5 °C.

-

Slowly add 75 g (0.56 mol) of sulfuryl chloride dropwise, ensuring the temperature does not exceed 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 10 hours.

-

Distill off the toluene under reduced pressure at 50 °C to obtain a light yellow oil.

-

Purify the product by vacuum distillation, collecting the fraction at 92-96 °C/5 mmHg.

Synthesis of O-ethyl-S-n-propylphosphoryl chloride

-

Combine the S-n-propylphosphoryl dichloride from the previous step with a suitable solvent.

-

React with ethanol to substitute one of the chloride atoms with an ethoxy group. Detailed reaction conditions for this step are not fully specified in the provided reference.

Synthesis of 1-ethyl-2-(N-cyanoimino)imidazole

Detailed experimental protocols for the synthesis of this intermediate were not available in the searched documents. This step typically involves the cyclization of N-ethylethylenediamine with a cyanating agent.

Synthesis of this compound

-

In a reaction vessel equipped with a drying tube, add the 1-ethyl-2-(N-cyanoimino)imidazole obtained in the previous stage and a catalyst (e.g., potassium carbonate).

-

Cool the mixture to 0-5 °C.

-

Add O-ethyl-S-propylphosphoryl chloride dropwise. The molar ratio of 1-ethyl-2-(N-cyanoimino)imidazole to O-ethyl-S-propylphosphoryl chloride should be 1:1-1.5.

-

After the addition is complete, allow the mixture to warm to room temperature.

-

Once the reaction is complete, remove the solvent under vacuum.

-

Pour the residue into ice water and extract with chloroform.

-

Wash the organic layer with water, dry it, and concentrate to obtain this compound as a light yellow oil.

Potential Impurities in the Synthesis of this compound

The formation of impurities is a common challenge in multi-step organic synthesis.[3][4] Based on the described synthetic pathway, several potential impurities can be postulated. These can arise from starting materials, intermediates, side reactions, or degradation of the final product.

Impurities from Starting Materials and Intermediates

-

Unreacted Starting Materials: Residual amounts of dipropyl disulfide, phosphorus trichloride, sulfuryl chloride, ethanol, N-ethylethylenediamine, and the cyanating agent may be present in the final product if not completely removed during purification.

-

Unreacted Intermediates: Incomplete reaction in the final coupling step can lead to the presence of O-ethyl-S-n-propylphosphoryl chloride and 1-ethyl-2-(N-cyanoimino)imidazole in the technical grade this compound.

Impurities from Side Reactions

-

Over-reaction Products: In the synthesis of O-ethyl-S-n-propylphosphoryl chloride, the reaction of S-n-propylphosphoryl dichloride with excess ethanol could lead to the formation of diethyl S-propyl phosphonothioate.

-

Isomeric Impurities: The cyanoimino group can exist as E/Z isomers. While the desired product is the (E)-isomer, the (Z)-isomer of this compound could be formed as an impurity.[1]

-

Hydrolysis Products: The phosphoryl chloride intermediate is susceptible to hydrolysis, which could lead to the formation of O-ethyl S-propyl phosphonothioic acid. Similarly, this compound itself could hydrolyze under certain conditions.

-

Thiono-Thiolo Rearrangement: Organophosphorus compounds containing a P=S (thiono) and an S-alkyl (thiolo) group can sometimes undergo rearrangement to form the corresponding P=O (oxono) and S-alkyl isomer, especially at elevated temperatures.

Degradation Products

This compound, like many organophosphate pesticides, can degrade under environmental conditions such as exposure to light, heat, or moisture. Degradation pathways may involve hydrolysis of the phosphate ester or modifications to the imidazolidine ring.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis of this compound based on the available information.

Table 1: Yields of Key Synthetic Steps

| Step | Product | Reported Yield | Reference |

| 1a | S-n-propylphosphoryl dichloride | 84% | [2] |

| 3 | This compound | >70% (overall) | [2] |

Note: Specific yield for step 1b and 2 were not detailed in the referenced patent.

Table 2: Potential Impurities and their Postulated Origin

| Impurity Name | Structure | Postulated Origin |

| O-ethyl-S-n-propylphosphoryl chloride | ClP(O)(OCC)(SCCC) | Unreacted intermediate |

| 1-ethyl-2-(N-cyanoimino)imidazole | C1=NC#N[N@H]2CN(CC)C2 | Unreacted intermediate |

| Diethyl S-propyl phosphonothioate | O=P(OCC)(OCC)SCCC | Over-reaction with ethanol |

| (Z)-Imicyafos | (Z)-isomer of this compound | Isomerization during synthesis |

| O-ethyl S-propyl phosphonothioic acid | O=P(O)(OCC)SCCC | Hydrolysis of phosphoryl chloride intermediate |

Analytical Methodologies for Purity and Impurity Profiling

To ensure the quality of technical grade this compound, robust analytical methods are required for purity assessment and impurity quantification.

Purity Determination of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a suitable method for determining the purity of this compound.[5]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV at an appropriate wavelength.

-

Quantification: Based on the peak area of the this compound standard.

Identification and Quantification of Impurities

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification and quantification of known and unknown impurities.[5][6]

-

Sample Preparation: The technical grade this compound is dissolved in a suitable solvent like acetonitrile.

-

Chromatographic Separation: An HPLC system with a C18 column is used to separate the impurities from the main component.

-

Mass Spectrometric Detection: A mass spectrometer is used to detect the separated components. The mass-to-charge ratio (m/z) of each impurity can be used for its identification.

-

Quantification: For known impurities, quantification can be performed using certified reference standards. For unknown impurities, relative quantification can be done based on their peak areas relative to the main component.

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Overall synthesis pathway of this compound.

Potential Impurity Formation Pathways

Caption: Formation pathways of potential impurities in this compound synthesis.

Conclusion

This technical guide provides a detailed overview of a modern and improved synthesis pathway for the nematicide this compound. By outlining the experimental protocols and, critically, by identifying and discussing the formation of potential impurities, this document serves as a valuable resource for researchers and professionals in the field of agrochemical development. The proactive identification and control of impurities are essential for ensuring the production of high-quality, safe, and effective this compound. The use of advanced analytical techniques like LC-MS is crucial for the comprehensive characterization of the impurity profile. The provided visualizations of the synthesis and impurity formation pathways offer a clear and concise understanding of the complex chemical processes involved.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. CN103214519A - Synthetic process of O-ethyl-S-n-proply-(3-ethyl-2-cyano imine-1-imidazole) phosphate - Google Patents [patents.google.com]

- 3. Pesticide Impurity [chemyuhao.com]

- 4. fbpharmtech.com [fbpharmtech.com]

- 5. researchgate.net [researchgate.net]

- 6. mhlw.go.jp [mhlw.go.jp]

Imicyafos: An In-depth Technical Guide to an Organophosphorus Nematicide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imicyafos is a non-fumigant, organophosphorus nematicide demonstrating high efficacy against a range of economically important plant-parasitic nematodes. As an acetylcholinesterase (AChE) inhibitor, it exhibits potent neurotoxic activity in nematodes, leading to paralysis and mortality. A key characteristic of this compound is its selective toxicity, with studies indicating minimal impact on non-target organisms such as free-living nematodes and various soil microorganisms. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, nematicidal efficacy, experimental protocols for evaluation, and its effects on non-target organisms.

Chemical and Physical Properties

This compound, with the chemical formula C₁₁H₂₁N₄O₂PS, is a synthetic phosphonothioate nematicide.[1] Commercial this compound is typically a racemic mixture.[1] It is formulated for soil application, often as a granular (GR) or soluble concentrate (SL) formulation, designed for application through irrigation systems.[1][2]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its nematicidal effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of nematodes.[1][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.

By inhibiting AChE, this compound leads to an accumulation of ACh in the synapse, causing continuous stimulation of nerve impulses. This hyperactivity of the nervous system results in uncontrolled muscle contractions, leading to paralysis and ultimately, the death of the nematode.[3] This mode of action is characteristic of organophosphate and carbamate pesticides.

Nematicidal Efficacy

This compound has demonstrated significant efficacy against a variety of plant-parasitic nematodes across different crops. The following tables summarize the available quantitative data on its performance.

Laboratory Bioassay Data

| Nematode Species | Metric | Value | Reference |

| Heterodera schachtii | LC50 | 0.0178 ppm | [2] |

| Helicotylenchus microlobus & Mesocriconema nebraskense | LC50 (72h) | 5.2 ppm | [4] |

Greenhouse and Field Efficacy Data

| Target Nematode | Crop | Application Rate | Efficacy | Reference |

| Meloidogyne incognita | Tomato | Not specified (pot test) | 91.5% mortality after 60 days; 94.2% reduction in root galls | [5] |

| Meloidogyne hapla | Tomato | Not specified (pot test) | 90.6% mortality after 60 days; 95.1% reduction in root galls | [5] |

| Meloidogyne incognita | Watermelon, Melon, Cucumber, Tomato | Not specified (greenhouse) | >90% control efficacy up to 60 days after treatment | [5] |

| Pratylenchus penetrans | Soil | 3 kg a.i./ha | Density decreased to less than 10% of control | [6] |

| Pratylenchus penetrans | Radish | Not specified (field) | Significant suppression of nematode density and root damage | [7][8][9] |

| Heterodera spp. | Chinese Cabbage | 4000-fold diluted 30% SL at 2 L/m² | Early application showed the best efficacy in lowering nematode population | [10] |

Comparative Efficacy with Other Nematicides

| Target Nematode(s) | Comparison Nematicides | Relative Efficacy of this compound | Reference |

| Heterodera schachtii | Fluopyram, Fosthiazate, Abamectin | Highest mortality observed with fluopyram and this compound. | [2] |

| Helicotylenchus microlobus & Mesocriconema nebraskense | Fosthiazate, Fluopyram, Ethoprophos | Showed lower mortality compared to fluopyram and fosthiazate in lab assays, but still reduced populations by at least 60% in the field. | [4] |

| Heterodera glycines & H. sojae | Fluopyram, Fosthiazate, Hydrogen peroxide | Showed no significant difference in nematicidal activity against both species compared to fluopyram and fosthiazate. | [11] |

| Meloidogyne incognita | Fosthiazate | More effective in reducing root galling. | [5] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of nematicide efficacy. Below are representative methodologies for laboratory and field trials.

In Vitro Nematicidal Bioassay

This protocol is adapted from studies evaluating the acute toxicity of nematicides on infective juveniles.

Methodology:

-

Nematode Preparation: Collect second-stage juveniles (J2) of the target nematode species from infected plant roots or soil using standard extraction techniques such as the Baermann funnel or centrifugal flotation method.

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant) and perform serial dilutions with distilled water to obtain a range of desired concentrations.

-

Exposure: In a multi-well plate, add a known number of J2s (e.g., 100) to each well containing the different this compound concentrations. Include a control with only distilled water and the solvent.

-

Incubation: Incubate the plates at a constant temperature (e.g., 25°C) for a specified duration.

-

Mortality Assessment: At predetermined time points (e.g., 24, 48, 72 hours), observe the nematodes under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration and use probit analysis to determine the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population) values.

Greenhouse Pot Trial for Efficacy Evaluation

This protocol is based on studies evaluating the efficacy of this compound against root-knot nematodes in a controlled environment.

Methodology:

-

Soil Preparation: Use a sterilized soil mix (e.g., sandy loam) to fill pots of a suitable size.

-

Nematicide Application: Apply the this compound formulation to the soil at the desired rate. For granular formulations, this typically involves incorporation into the top layer of soil.

-

Transplanting: Transplant healthy, susceptible host plant seedlings (e.g., tomato) into the treated pots.

-

Nematode Inoculation: After a set period to allow for plant establishment, inoculate each pot with a known number of nematode eggs or J2s.

-

Growth and Maintenance: Maintain the pots in a greenhouse with controlled temperature and lighting conditions for a specified period (e.g., 60 days).

-

Data Collection and Analysis: At the end of the experiment, carefully uproot the plants and assess the following parameters:

-

Root Galling Index: Score the severity of root galling on a scale (e.g., 0-5).

-

Nematode Population in Roots: Extract and count the number of nematodes (all life stages) from a subsample of the root system.

-

Nematode Population in Soil: Extract and count the number of nematodes from a soil subsample.

-

Plant Growth Parameters: Measure plant height, shoot and root fresh/dry weight.

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

-

Impact on Non-Target Organisms

A significant advantage of this compound is its reported low impact on non-target soil organisms, contributing to a more favorable environmental profile compared to broad-spectrum soil fumigants.

Effects on Non-Target Nematodes

Multiple studies have shown that this compound has little to no significant effect on the density of free-living nematodes in the soil.[6][9] This selectivity is crucial as free-living nematodes play important roles in nutrient cycling and soil health.

Effects on Soil Microbial Communities

Research indicates that this compound has a minimal impact on the soil microbial community.[6] Studies have shown no significant inhibitory effects on the growth of various fungal and bacterial strains in media at concentrations ranging from 12.5 to 200 mg L⁻¹.[6] Furthermore, soil treated with this compound at conventional doses did not show significant differences in cellulose decomposition activity, microbial biomass, or the number of ammonia oxidizers compared to untreated soil.[6]

Resistance Mechanisms

Currently, there is a lack of specific research on the development of resistance to this compound in plant-parasitic nematodes. However, as with other organophosphate nematicides, the primary mechanism of resistance is likely to involve alterations in the target site, acetylcholinesterase. Mutations in the ace genes, which encode for AChE, can lead to a modified enzyme that is less sensitive to inhibition by the nematicide.[12] For example, increased insensitivity to the organophosphate fosthiazate in Meloidogyne incognita has been linked to mutations in the ace2 gene.[12]

Conclusion

This compound is an effective organophosphorus nematicide with a well-defined mechanism of action. Its high efficacy against key plant-parasitic nematodes, coupled with its favorable toxicological profile regarding non-target soil organisms, makes it a valuable tool in integrated pest management programs. Further research into potential resistance mechanisms and the optimization of application strategies for a wider range of crops and nematode species will continue to enhance its utility in sustainable agriculture.

References

- 1. ENY-025/NG025: Nematode Management in Cucurbit Crops [edis.ifas.ufl.edu]

- 2. kspsjournal.or.kr [kspsjournal.or.kr]

- 3. benchchem.com [benchchem.com]

- 4. kspsjournal.or.kr [kspsjournal.or.kr]

- 5. researchgate.net [researchgate.net]

- 6. Effect of three organophosphorous nematicides on non-target nematodes and soil microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of the nematicide this compound on soil nematode community structure and damage to radish caused by Pratylenchus penetrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the nematicide this compound on soil nematode community structure and damage to radish caused by Pratylenchus penetrans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mutations in Acetylcholinesterase2 (ace2) increase the insensitivity of acetylcholinesterase to fosthiazate in the root-knot nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enantioselectivity of Imicyafos: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imicyafos, a potent organophosphorus nematicide, plays a crucial role in modern agriculture by controlling a wide range of plant-parasitic nematodes. As an acetylcholinesterase (AChE) inhibitor, its efficacy is rooted in the disruption of the nematode's nervous system. A critical, yet often overlooked, aspect of this compound's biological activity lies in its stereochemistry. The presence of a chiral phosphorus center gives rise to two enantiomers, (R)-Imicyafos and (S)-Imicyafos. While commercially available as a racemic mixture, emerging research on other chiral pesticides suggests that the biological activity and toxicological profiles of these enantiomers are likely not identical. This technical guide provides a comprehensive overview of the biological activity of this compound, with a specific focus on the potential for enantioselective differences in its nematicidal efficacy and acetylcholinesterase inhibition. Although specific quantitative data for the individual enantiomers of this compound are not publicly available, this guide furnishes detailed, state-of-the-art experimental protocols for their evaluation and presents the established signaling pathway of its mode of action.

Introduction

This compound is a soil-applied nematicide effective against a variety of nematodes, including root-knot, root-lesion, and cyst nematodes.[1] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both vertebrates and invertebrates.[1] this compound possesses a chiral phosphorus atom, resulting in the existence of (R) and (S) enantiomers. Typically, it is synthesized and marketed as a racemic mixture, containing equal amounts of both enantiomers.[1]

The significance of stereochemistry in the biological activity of pesticides is increasingly recognized. Enantiomers of a chiral compound can exhibit profound differences in their interaction with biological targets, which are themselves chiral. This can lead to variations in efficacy, metabolism, and toxicity. For instance, studies on other organophosphorus insecticides like profenofos and fonofos have demonstrated significant enantioselectivity in their inhibition of AChE. This underscores the importance of evaluating the biological activity of individual enantiomers to fully understand the compound's properties and to develop more effective and potentially safer agricultural products.

This guide aims to provide researchers and drug development professionals with a detailed framework for investigating the enantioselective biological activity of this compound. It includes comprehensive experimental protocols for assessing nematicidal activity and AChE inhibition, along with visualizations of the relevant signaling pathway and experimental workflows.

Quantitative Data on Biological Activity

A thorough review of publicly available scientific literature reveals a notable gap in the quantitative data regarding the specific biological activities of the individual (R)- and (S)-enantiomers of this compound. While the activity of the racemic mixture has been established, studies detailing the separation and independent testing of the enantiomers to determine their respective nematicidal potencies (e.g., LC₅₀ values) and acetylcholinesterase inhibition capabilities (e.g., IC₅₀ values) could not be located.

To facilitate future research in this critical area, the following tables are presented as templates for the systematic recording and comparison of such data once it becomes available.

Table 1: Nematicidal Activity of this compound Enantiomers against Meloidogyne incognita

| Compound | LC₅₀ (µg/mL) at 48h | 95% Confidence Interval |

| (R)-Imicyafos | Data not available | Data not available |

| (S)-Imicyafos | Data not available | Data not available |

| Racemic this compound | Data not available | Data not available |

LC₅₀ (Lethal Concentration 50) is the concentration of a chemical which kills 50% of the test population.

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound Enantiomers

| Compound | IC₅₀ (µM) | Source of AChE |

| (R)-Imicyafos | Data not available | e.g., Electrophorus electricus |

| (S)-Imicyafos | Data not available | e.g., Electrophorus electricus |

| Racemic this compound | Data not available | e.g., Electrophorus electricus |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to determine the nematicidal activity and acetylcholinesterase inhibition of this compound enantiomers.

Nematicidal Activity Assay against Meloidogyne incognita (Root-Knot Nematode)

This protocol outlines an in vitro assay to determine the lethal concentration (LC₅₀) of this compound enantiomers against the second-stage juveniles (J2) of Meloidogyne incognita.

Materials:

-

(R)-Imicyafos, (S)-Imicyafos, and racemic this compound

-

Meloidogyne incognita J2s

-

Sterile distilled water

-

Pluronic F-127 solution (0.01%)

-

24-well microtiter plates

-

Stereomicroscope

-

Incubator (25 ± 1°C)

-

Micropipettes and sterile tips

Procedure:

-

Nematode Culture and J2 Collection: Culture M. incognita on a suitable host plant (e.g., tomato, Solanum lycopersicum). Collect egg masses from infected roots and hatch them in sterile distilled water at 25°C to obtain fresh J2s.

-

Preparation of Test Solutions: Prepare stock solutions of each this compound enantiomer and the racemate in a suitable solvent (e.g., acetone or DMSO). Serially dilute the stock solutions with sterile distilled water containing 0.01% Pluronic F-127 to obtain a range of test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). The final solvent concentration should be non-toxic to the nematodes (typically ≤1%).

-

Assay Setup: Add 1 mL of each test solution concentration to the wells of a 24-well plate. To each well, add approximately 100 J2s suspended in a small volume of water. Include a negative control (water with 0.01% Pluronic F-127 and the solvent) and a positive control (a known nematicide).

-

Incubation: Incubate the plates at 25 ± 1°C in the dark.

-

Mortality Assessment: After 24, 48, and 72 hours, observe the nematodes under a stereomicroscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

-

Data Analysis: Calculate the percentage of mortality for each concentration, corrected for control mortality using Abbott's formula. Determine the LC₅₀ values and their 95% confidence intervals using probit analysis software.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the IC₅₀ values of this compound enantiomers for AChE inhibition.

Materials:

-

(R)-Imicyafos, (S)-Imicyafos, and racemic this compound

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate reader

-

Micropipettes and sterile tips

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare stock solutions of each this compound enantiomer and the racemate in a suitable solvent (e.g., DMSO). Serially dilute with phosphate buffer to obtain a range of inhibitor concentrations.

-

-

Assay in 96-Well Plate:

-

In each well, add:

-

140 µL of phosphate buffer

-

20 µL of DTNB solution

-

10 µL of the inhibitor solution (or solvent for control)

-

-

Pre-incubate the plate at 25°C for 5 minutes.

-

Add 10 µL of the AChE solution to each well and incubate for another 15 minutes at 25°C.

-

Initiate the reaction by adding 20 µL of the ATCI solution to each well.

-

-

Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of the reaction is determined from the slope of the absorbance versus time curve.

-

Data Analysis: Calculate the percentage of AChE inhibition for each inhibitor concentration compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Cholinergic Synaptic Transmission and AChE Inhibition

This compound exerts its nematicidal effect by inhibiting acetylcholinesterase (AChE) at the cholinergic synapses in the nematode's nervous system. The following diagram illustrates the normal process of cholinergic neurotransmission and the disruptive action of an AChE inhibitor like this compound.

Caption: Cholinergic synapse function and inhibition by this compound.

Experimental Workflow for Evaluating this compound Enantiomers

The following diagram outlines a logical workflow for the comprehensive evaluation of the biological activity of this compound enantiomers.

Caption: Workflow for evaluating this compound enantiomers.

Conclusion

The chirality of this compound presents a significant and underexplored dimension of its biological activity. While the nematicide is currently used as a racemic mixture, the principles of stereochemistry in pharmacology and toxicology strongly suggest that the (R)- and (S)-enantiomers of this compound are likely to exhibit different levels of nematicidal efficacy and acetylcholinesterase inhibition. This technical guide provides the necessary framework, including detailed experimental protocols and conceptual diagrams, to empower researchers to investigate these potential differences. The elucidation of the enantioselective properties of this compound will not only contribute to a more fundamental understanding of its mode of action but may also pave the way for the development of more potent and environmentally benign nematicidal solutions. The acquisition of quantitative data on the individual enantiomers is a critical next step in realizing this potential.

References

An In-depth Technical Guide to Imicyafos for Researchers and Drug Development Professionals

Abstract

Imicyafos is a synthetic organophosphate nematicide effective against a range of plant-parasitic nematodes. As a potent inhibitor of acetylcholinesterase (AChE), its mode of action disrupts the nervous system of target organisms. This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its evaluation. The information presented is intended for researchers, scientists, and professionals involved in drug development and crop protection.

Chemical and Physical Properties

This compound is characterized by the following chemical identifiers and properties.

| Property | Value | Source |

| CAS Number | 140163-89-9 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₁H₂₁N₄O₂PS | [1][2][3][4][5][7] |

| Molecular Weight | 304.35 g/mol | [1][3][4][5] |

| IUPAC Name | [1-[ethoxy(propylsulfanyl)phosphoryl]-3-ethylimidazolidin-2-ylidene]cyanamide | [3] |

| Synonyms | This compound [ISO], (E)-{O-ethyl S-propyl [(2E)-2-(cyanoimino)-3-ethylimidazolidin-1-yl]phosphonothioate} | [1][7] |

| Mode of Action | Acetylcholinesterase (AChE) inhibitor | [1] |

| Pesticide Type | Nematicide, Organophosphate | [1][5] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action of this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of nematodes. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

As an organophosphate, this compound acts as an irreversible inhibitor of AChE. The phosphorus atom of this compound is electrophilic and reacts with the serine hydroxyl group within the active site of the AChE enzyme. This reaction results in the formation of a stable, phosphorylated enzyme that is catalytically inactive. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of nerve fibers, resulting in paralysis and eventual death of the nematode.

Experimental Protocols

In Vitro Nematicidal Efficacy Assay

This protocol outlines a method to determine the direct toxicity of this compound to plant-parasitic nematodes, such as root-knot nematodes (Meloidogyne spp.), in a controlled laboratory setting.

Materials:

-

This compound analytical standard

-

Sterile distilled water

-

Pluronic F-127

-

24-well microtiter plates

-

Second-stage juveniles (J2) of the target nematode species

-

Inverted microscope

Procedure:

-

Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetone).

-

Preparation of Test Solutions: Serially dilute the stock solution with sterile distilled water containing 0.1% Pluronic F-127 to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control solution should be prepared with the solvent and Pluronic F-127 only.

-

Nematode Suspension: Prepare a suspension of freshly hatched J2 nematodes in sterile distilled water at a concentration of approximately 100 J2s per 100 µL.

-

Assay Setup: Add 100 µL of each this compound test solution to triplicate wells of a 24-well plate. Add 100 µL of the nematode suspension to each well.

-

Incubation: Incubate the plates at 25°C in the dark.

-

Observation and Data Collection: After 24, 48, and 72 hours, observe the nematodes under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

-

Data Analysis: Calculate the percentage of mortality for each concentration and time point. Determine the LC₅₀ (lethal concentration required to kill 50% of the nematodes) using probit analysis.

Acetylcholinesterase Activity Assay (Ellman's Method)

This protocol describes a colorimetric method to measure the inhibitory effect of this compound on AChE activity.

Materials:

-

Nematode protein extract (source of AChE)

-

This compound test solutions (prepared as in 3.1)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

96-well microplate reader

Procedure:

-

Enzyme Preparation: Homogenize nematodes in cold phosphate buffer and centrifuge to obtain a supernatant containing the crude enzyme extract.

-

Inhibition Reaction: In a 96-well plate, add 50 µL of the enzyme extract to triplicate wells. Add 50 µL of the various this compound concentrations or control solution. Incubate for 30 minutes at 25°C.

-

Enzyme Activity Measurement: To initiate the reaction, add 50 µL of ATCI solution and 50 µL of DTNB solution to each well.

-

Data Collection: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration. Determine the percentage of AChE inhibition relative to the control. Calculate the IC₅₀ (concentration of this compound required to inhibit 50% of AChE activity).

Synthesis Overview

The synthesis of this compound is a multi-step process that involves the formation of a phosphonothioate ester. The key steps include the condensation of O-ethyl and S-propyl groups with a substituted imidazolidine ring that contains a cyanoimino moiety. Precise control of the reaction conditions is crucial to ensure the formation of the correct (E)-configuration of the final molecule.

Conclusion

This compound is an effective organophosphate nematicide with a well-defined mode of action centered on the irreversible inhibition of acetylcholinesterase. The experimental protocols provided in this guide offer a framework for the in vitro evaluation of its nematicidal efficacy and its impact on AChE activity. This information is valuable for researchers in the fields of crop protection, neurotoxicology, and the development of novel nematicidal agents. Further research could focus on the in planta efficacy, environmental fate, and potential for resistance development in target nematode populations.

References

- 1. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interaction of an organophosphate with a peripheral site on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imicyafos is a non-fumigant organophosphate nematicide demonstrating significant efficacy against a range of economically important plant-parasitic nematodes. This technical guide provides a comprehensive overview of the primary nematode targets of this compound, its mechanism of action, quantitative efficacy data from various studies, and detailed experimental protocols for in vitro and greenhouse evaluation. The primary targets identified are root-knot nematodes (Meloidogyne spp.), root-lesion nematodes (Pratylenchus spp.), and cyst nematodes (Heterodera spp.). This compound acts as an acetylcholinesterase (AChE) inhibitor, disrupting the neurotransmission in nematodes, leading to paralysis and eventual death. This guide aims to serve as a valuable resource for researchers and professionals involved in the development and application of nematicides.

Primary Nematode Targets and Mechanism of Action

This compound is effective against several genera of plant-parasitic nematodes that cause significant crop damage worldwide. The primary targets include:

-

Root-Knot Nematodes (Meloidogyne spp.): Species such as Meloidogyne incognita and Meloidogyne hapla are major targets.[1] These endoparasites form characteristic galls on the roots of host plants, impairing water and nutrient uptake.

-

Root-Lesion Nematodes (Pratylenchus spp.): Pratylenchus penetrans is a key target of this compound.[2][3][4] These migratory endoparasites cause necrotic lesions on roots, which can lead to secondary infections by other pathogens.

-

Cyst Nematodes (Heterodera spp.): this compound has shown high efficacy against cyst nematodes, such as Heterodera schachtii.[1] These sedentary endoparasites form cysts on the roots, which can persist in the soil for many years.

The mode of action of this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of nematodes.[5] Acetylcholine (ACh) is a major excitatory neurotransmitter at neuromuscular junctions in nematodes. AChE is responsible for the hydrolysis of ACh, which terminates the nerve impulse. By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to continuous stimulation of nerve impulses, resulting in spastic paralysis and ultimately, death of the nematode.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound against its primary nematode targets from various studies.

Table 1: In Vitro Efficacy of this compound against Cyst Nematode

| Nematode Species | Metric | Value (ppm) | Exposure Time | Reference |

| Heterodera schachtii | LC50 | 0.0178 | Not Specified | [1] |

Table 2: Efficacy of this compound against Root-Knot Nematodes in Pot/Greenhouse Studies

| Nematode Species | Application | Efficacy Metric | Result | Time After Treatment | Reference |

| Meloidogyne incognita | Granules in Pot | Mortality Rate | 91.5% | 60 days | [1] |

| Meloidogyne hapla | Granules in Pot | Mortality Rate | 90.6% | 60 days | [1] |

| Meloidogyne incognita | Granules in Pot | Root Gall Reduction | 94.2% | 60 days | [1] |

| Meloidogyne hapla | Granules in Pot | Root Gall Reduction | 95.1% | 60 days | [1] |

| Meloidogyne incognita | Granules in Greenhouse | Control Efficacy | 90% | Up to 60 days | [1] |

Table 3: Efficacy of this compound against Root-Lesion Nematode in Field Studies

| Nematode Species | Application | Efficacy Metric | Depth | Time After Application | Reference |

| Pratylenchus penetrans | Granules in Field | Significant Density Reduction | 0 - 10 cm | 12 days | [2][3] |

| Pratylenchus penetrans | Granules in Field | No Significant Effect on Density | 10 - 30 cm | 12 days | [2][3] |

| Pratylenchus penetrans | Granules in Field | Markedly Suppressed Damage | Not Applicable | At Harvest (89-91 days) | [2][3] |

Experimental Protocols

In Vitro Nematicidal Bioassay against Second-Stage Juveniles (J2s)

This protocol is adapted from standard methodologies for evaluating the direct contact toxicity of nematicides.

Objective: To determine the median lethal concentration (LC50) of this compound against second-stage juveniles (J2s) of Meloidogyne spp. or mixed life stages of Pratylenchus spp.

Materials:

-

This compound technical grade or formulated product

-

Sterile distilled water

-

Appropriate solvent for this compound (e.g., acetone, ethanol) if not water-soluble

-

96-well microtiter plates

-

Pipettes and sterile tips

-

Dissecting microscope

-

Fine needle or probe

-

Nematode suspension of the target species (e.g., M. incognita J2s or P. penetrans)

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a dilution series to achieve the desired final concentrations for the assay (e.g., 0.01, 0.1, 1, 10, 100 ppm). A control with only the solvent at the highest concentration used in the dilutions should also be prepared.

-

Nematode Suspension: Prepare a suspension of the target nematodes in sterile distilled water, adjusting the concentration to approximately 50-100 nematodes per 100 µL.

-

Assay Setup: To each well of a 96-well microtiter plate, add a specific volume of the nematode suspension. Then, add the corresponding volume of the this compound test solution to achieve the final desired concentration. The final volume in each well should be consistent (e.g., 200 µL). Each concentration and the control should be replicated at least three times.

-

Incubation: Cover the microtiter plates and incubate at a constant temperature (e.g., 25°C) in the dark for a specified period (e.g., 24, 48, or 72 hours).

-

Mortality Assessment: After the incubation period, observe the nematodes in each well under a dissecting microscope. Nematodes are considered dead if they are immobile and do not respond to gentle prodding with a fine needle.

-

Data Analysis: Count the number of dead and live nematodes in each well. Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Determine the LC50 value using probit analysis or other appropriate statistical software.

Greenhouse Pot Study for Efficacy against Root-Knot Nematodes

This protocol outlines a general procedure for evaluating the efficacy of granular this compound formulations in a controlled greenhouse environment.

Objective: To assess the efficacy of this compound in reducing root galling and nematode populations in susceptible host plants.

Materials:

-

This compound granular formulation (e.g., 1.5% a.i.)

-

Pots (e.g., 15 cm diameter) filled with sterilized soil mix

-

Seeds or seedlings of a susceptible host plant (e.g., tomato, cucumber)

-

Inoculum of Meloidogyne spp. (eggs or J2s)

-

Greenhouse facilities with controlled temperature and lighting

Procedure:

-

Nematicide Application: For the treated groups, thoroughly mix the specified amount of this compound granules into the top layer of soil in each pot (e.g., to a depth of 10 cm) according to the recommended application rate (e.g., 3 kg a.i./ha). The control group will not receive any nematicide.

-

Planting: Sow seeds or transplant seedlings of the host plant into the pots.

-

Nematode Inoculation: A few days after planting, inoculate each plant (except for a negative control group) with a known number of Meloidogyne spp. eggs or J2s by pipetting the inoculum into holes made in the soil around the plant's root zone.

-

Growth and Maintenance: Grow the plants in the greenhouse for a period of 6 to 8 weeks, providing adequate water and nutrients.

-

Data Collection:

-

Root Galling Index: At the end of the experiment, carefully remove the plants from the pots and wash the roots. Rate the severity of root galling on a scale of 0 to 5 (or a similar scale), where 0 represents no galls and 5 represents severe galling.

-

Nematode Population Density: Extract nematode eggs and juveniles from the soil and roots of each pot using standard extraction techniques (e.g., Baermann funnel for juveniles, sieving and centrifugation for eggs). Count the number of nematodes per gram of root or per 100 cm³ of soil.

-

-

Data Analysis: Compare the root galling index and nematode population densities between the this compound-treated group and the inoculated control group to determine the percentage reduction and control efficacy.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of this compound

Caption: Mechanism of this compound as an Acetylcholinesterase Inhibitor.

Experimental Workflow: In Vitro Nematicidal Bioassay

Caption: General Workflow for an In Vitro Nematicidal Bioassay.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of the nematicide this compound on soil nematode community structure and damage to radish caused by Pratylenchus penetrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the nematicide this compound on soil nematode community structure and damage to radish caused by Pratylenchus penetrans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [sitem.herts.ac.uk]

An In-depth Technical Guide on the Mode of Action of Imicyafos as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of imicyafos, an organophosphate nematicide. The primary mechanism of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component in the nervous system of nematodes.[1][2][3] This document details the biochemical mechanism of this inhibition, presents quantitative data on its nematicidal efficacy, outlines relevant experimental protocols, and provides visualizations of the involved biological pathways and experimental workflows.

Core Mechanism: Acetylcholinesterase Inhibition

This compound, like other organophosphate pesticides, exerts its toxic effects by targeting acetylcholinesterase.[1][2][3] AChE is a key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses. This enzymatic degradation is essential for terminating nerve impulses.

The inhibition of AChE by this compound is an irreversible process that leads to the accumulation of acetylcholine in the synaptic cleft.[4] This excess acetylcholine results in the continuous stimulation of cholinergic receptors, leading to a state of paralysis and ultimately, the death of the nematode.[4]

Quantitative Data Presentation

| Compound | Target Organism | Parameter | Value | Reference |

| This compound | Heterodera schachtii (Sugar beet cyst nematode) | LC50 | 0.0178 ppm | [5] |

| This compound | Meloidogyne incognita (Root-knot nematode) | Mortality Rate (in pot test) | 91.5% (60 days after treatment) | [6] |

| This compound | Meloidogyne hapla (Root-knot nematode) | Mortality Rate (in pot test) | 90.6% (60 days after treatment) | [6] |

| This compound | Pratylenchus penetrans (Root-lesion nematode) | Population Density Reduction | Significant decrease in soil at 0-10 cm depth | [7] |

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of a test population.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mode of action.

This protocol is a widely used method for determining the inhibition of AChE activity.

Objective: To quantify the inhibitory effect of a compound on acetylcholinesterase activity.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The rate of TNB formation is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of AChE in phosphate buffer.

-

Prepare a stock solution of the test compound and create serial dilutions.

-

Prepare a solution of ATCI in deionized water.

-

Prepare a solution of DTNB in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Contain all reagents except the enzyme.

-

Control wells: Contain all reagents and the solvent used for the test compound, but no inhibitor.

-

Test wells: Contain all reagents and the test compound at various concentrations.

-

-

Reaction:

-

Add buffer, DTNB, and the test compound (or solvent for control) to the appropriate wells.

-

Add the AChE solution to all wells except the blank.

-

Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

-

Measurement:

-

Immediately place the microplate in the reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

This protocol details a direct contact bioassay to determine the nematicidal activity of a compound against the root-lesion nematode, Pratylenchus penetrans.[8][9]

Objective: To determine the concentration-dependent mortality of Pratylenchus penetrans when exposed to a test compound.

Materials:

-

Culture of Pratylenchus penetrans

-

Test compound (e.g., this compound)

-

Solvent for the test compound (e.g., acetone)

-

96-well microtiter plates

-

Distilled water

-

Binocular microscope

-

Fine needle or probe

Procedure:

-

Nematode Preparation:

-

Extract mixed-stage P. penetrans from carrot disk cultures using the Baermann funnel method.[7]

-

Prepare a nematode suspension in distilled water with a known density (e.g., 50-75 nematodes per 100 µL).

-

-

Test Solution Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Create a series of dilutions of the test compound to be tested.

-

-

Bioassay Setup (in a 96-well microtiter plate):

-

To each well, add a specific volume of the nematode suspension (e.g., 99 µL).

-

Add a small volume of the test compound solution (e.g., 1 µL) to each well to achieve the desired final concentration.

-

Include control wells containing the nematode suspension and the solvent used for the test compound.

-

-

Incubation:

-

Seal the plates and incubate them in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).

-

-

Mortality Assessment:

-

After the incubation period, observe the nematodes in each well under a binocular microscope.

-

Count the number of dead and live nematodes. Nematodes are considered dead if they are immobile and do not respond to gentle prodding with a fine needle.

-

-

Data Analysis:

-

Calculate the percentage of mortality for each concentration.

-

Correct the mortality data using Abbott's formula if there is mortality in the control group.

-

Plot the corrected mortality against the logarithm of the test compound concentration to determine the LC50 value.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Caption: Experimental Workflow for Nematicide Mortality Bioassay.

Caption: Overview of the Cholinergic Synaptic Signaling Pathway.

References

- 1. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carbamate and Organophosphorus Nematicides: Acetylcholinesterase inhibition and Effects on Dispersal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kspsjournal.or.kr [kspsjournal.or.kr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nematicidal Activity of Phytochemicals against the Root-Lesion Nematode Pratylenchus penetrans [mdpi.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

Environmental Fate and Behavior of Imicyafos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract